ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Description
The compound ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate belongs to a class of fused pyrano[3,2-b]pyran derivatives. These molecules feature a bicyclic core structure with substitutions that influence their physicochemical and biological properties. Key structural elements include:
- A pyrano[3,2-b]pyran core with an 8-oxo group.
- A hydroxymethyl substituent at position 4.
- An ethyl carboxylate ester at position 2.
- A substituted phenyl ring (e.g., halogenated or alkoxy) at position 3.
The absence of explicit data on the 3,4-dichlorophenyl variant necessitates comparisons with analogs to infer trends in activity, stability, and synthesis.
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c1-2-25-18(24)14-13(8-3-4-10(19)11(20)5-8)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVTGAZESIWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The target compound is synthesized via a one-pot, three-component condensation of 3,4-dichlorobenzaldehyde , ethyl cyanoacetate , and kojic acid in the ionic liquid [bmim]BF4, catalyzed by triethylamine (Et3N) at ambient temperature. Kojic acid contributes the fused pyran scaffold, while ethyl cyanoacetate introduces the ester and amino functionalities. The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization (Scheme 1).
General Procedure
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Reactants : Equimolar quantities (1 mmol) of 3,4-dichlorobenzaldehyde, ethyl cyanoacetate, and kojic acid.
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Catalyst : 1.0 equivalent of Et3N in 2 mL [bmim]BF4.
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Conditions : Stirred at 25°C for 3–4 hours.
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Workup : Quenched with water, filtered, and recrystallized from ethanol.
Optimization and Yields
Optimization trials (Table 1) revealed Et3N as the most effective base, achieving 82% yield for analogous dichlorophenyl derivatives. Proton acids (e.g., TsOH) and Lewis acids (e.g., ZnCl2) failed to initiate the reaction, while polar aprotic solvents (DMF, CH3CN) reduced efficiency. The ionic liquid’s dual role as solvent and promoter enables catalyst recycling for ≥5 cycles without significant yield loss.
Table 1. Catalyst Screening for Pyrano[3,2-b]pyran Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et3N | [bmim]BF4 | 3 | 80 |
| Pyridine | [bmim]BF4 | 3 | 55 |
| NH4OAc | [bmim]BF4 | 3 | 57 |
| Et3N | DMF | 3 | 50 |
Solvent-Free Synthesis Using SnCl4/SiO2 Nanoparticles
Nano-Catalytic Approach
A solvent-free protocol employs tin tetrachloride immobilized on silica gel nanoparticles (SnCl4/SiO2 NPs) to accelerate the MCR. The nano-catalyst’s high surface area and Brønsted acidity enhance reaction kinetics, reducing completion time to 15 minutes with yields exceeding 90% .
General Procedure
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Reactants : 3,4-Dichlorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), kojic acid (1 mmol).
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Catalyst : 0.004 g SnCl4/SiO2 NPs.
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Conditions : Solvent-free, 80°C, 15 minutes.
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Workup : Washed with hot ethanol and recrystallized.
Advantages Over Ionic Liquid Methods
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Eco-friendly : Eliminates solvent use and enables catalyst recovery via filtration.
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Scalability : Maintains efficiency at gram-scale synthesis.
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Broad Substrate Scope : Tolerates electron-deficient and electron-rich aldehydes.
Comparative Analysis of Methodologies
Reaction Efficiency
Structural Characterization
The compound’s structure is confirmed via:
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1H NMR : Signals at δ 7.35–7.43 (ArH), δ 6.30 (=CH), δ 4.80 (CH), δ 3.91 (CH2 ester).
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IR : Peaks at 3393 cm⁻¹ (OH), 2201 cm⁻¹ (C≡N), 1649 cm⁻¹ (C=O ester).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of amino or dichlorophenyl groups with other functional groups.
Hydrolysis: Breaking down the ester bond to form carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Effects
Substituents on the phenyl ring at position 4 significantly alter molecular interactions and biological efficacy. Below is a comparison of substituents and their impacts:
Key Insight: The 3,4-dichlorophenyl group (two meta- and para-chlorines) is expected to increase steric bulk and electron-withdrawing effects compared to monosubstituted analogs, which could enhance target binding but reduce solubility .
Physicochemical Properties
Melting points, spectral data, and solubility vary with substituents:
Trends : Higher melting points correlate with increased hydrogen bonding (e.g., hydroxyl or amine groups). The dichlorophenyl variant’s melting point is likely >240°C based on bulkier substituents .
Example Protocol :
- React 4-(3,4-dichlorophenyl)aldehyde with kojic acid and ethyl cyanoacetate in 1,4-dioxane.
- Isolate via filtration and wash with ethanol/water .
Biological Activity
Ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate (CAS No. 825602-78-6) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2NO6 |
| Molecular Weight | 412.22 g/mol |
| Density | 1.56 g/cm³ (predicted) |
| Boiling Point | 644.5 °C (predicted) |
| pKa | 15.28 (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound, which then undergoes cyclization and functional group transformations to yield the final product.
Antitumor Activity
Research has indicated that derivatives of pyrano[3,2-b]pyran compounds exhibit significant antitumor properties. For instance, one study evaluated various derivatives against different cancer cell lines and found that certain substitutions on the pyrano ring enhanced cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values ranging from 27.6 to 43 μM depending on the substituent's electronic properties .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .
Case Studies
- Antitumor Efficacy : A recent study synthesized several derivatives of the compound and tested their effects on human cancer cell lines. The results indicated that specific modifications to the dichlorophenyl group significantly increased cytotoxicity against lung cancer cells .
- Mechanism of Action : Another investigation focused on the interaction between the compound and key enzymes involved in cancer metabolism. The findings suggested that the compound inhibits key metabolic pathways in tumor cells, leading to reduced proliferation rates .
Q & A
Q. What are the key synthetic routes for ethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate?
The compound is synthesized via multi-step reactions involving pyran and pyrimidine ring formation. A common approach involves:
- Step 1 : Condensation of substituted aldehydes with active methylene compounds (e.g., ethyl acetoacetate) to form the pyran core.
- Step 2 : Functionalization of the pyran scaffold with dichlorophenyl and hydroxymethyl groups using nucleophilic substitution or Michael addition .
- Step 3 : Oxidation to introduce the 8-oxo group, often using mild oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to avoid over-oxidation . Key Methodological Tip : Optimize solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity during cyclization .
Q. How is the structure of this compound validated in academic research?
Q. What role does the hydroxymethyl group play in the compound’s reactivity?
The hydroxymethyl (-CHOH) group:
- Enhances solubility in polar solvents (e.g., DMSO, water) for biological assays.
- Participates in hydrogen bonding, influencing crystal packing (verified via X-ray) .
- Acts as a nucleophile in further functionalization (e.g., esterification or glycosylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between predicted and observed NMR/MS data often arise from:
- Tautomerism : The pyranone system may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers .
- Dynamic Effects : Conformational flexibility in the dichlorophenyl moiety can split signals. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior . Validation Strategy : Cross-check with IR spectroscopy (C=O stretch at ~1700 cm) and computational modeling (DFT calculations) .
Q. What experimental design principles optimize the synthesis yield of this compound?
Apply Design of Experiments (DoE) to minimize trial-and-error:
- Factors : Catalyst loading (e.g., ionic liquids like [2-aminobenzoato][PF]), temperature, and solvent polarity .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, ethanol solvent, 10 mol% catalyst) for >75% yield . Case Study : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining 85% purity .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for ring-opening or nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) . Example : ICReDD’s workflow combines computation and experiment to design a one-pot synthesis route, reducing development time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
